molecular formula C11H13BrF4OSi B2463054 2-Bromophenoxytetrafluoroethyl trimethylsilane CAS No. 2368871-62-7

2-Bromophenoxytetrafluoroethyl trimethylsilane

Cat. No.: B2463054
CAS No.: 2368871-62-7
M. Wt: 345.207
InChI Key: SFZCUZVFYGTBCQ-UHFFFAOYSA-N
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Description

2-Bromophenoxytetrafluoroethyl trimethylsilane is an organosilicon compound characterized by the presence of bromine, phenoxy, tetrafluoroethyl, and trimethylsilane groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenoxytetrafluoroethyl trimethylsilane typically involves the reaction of 2-bromophenol with tetrafluoroethylene and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromophenoxytetrafluoroethyl trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2-aminophenoxytetrafluoroethyl trimethylsilane or 2-thiophenoxytetrafluoroethyl trimethylsilane can be formed.

    Oxidation Products: Quinones and other oxidized derivatives of the phenoxy group.

    Hydrolysis Products: Silanols and trimethylsilanol.

Scientific Research Applications

2-Bromophenoxytetrafluoroethyl trimethylsilane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is used in the study of enzyme mechanisms and protein interactions

Mechanism of Action

The mechanism of action of 2-Bromophenoxytetrafluoroethyl trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the phenoxy group can participate in substitution and addition reactions, while the trimethylsilyl group can stabilize reactive intermediates. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it useful in a variety of chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenoxytetrafluoroethyl trimethylsilane: Characterized by the presence of bromine, phenoxy, tetrafluoroethyl, and trimethylsilane groups.

    2-Bromophenoxytetrafluoroethyl dimethylsilane: Similar structure but with dimethylsilane instead of trimethylsilane.

    2-Bromophenoxytetrafluoroethyl ethylsilane: Similar structure but with ethylsilane instead of trimethylsilane.

Uniqueness

This compound is unique due to its combination of bromine, phenoxy, tetrafluoroethyl, and trimethylsilane groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .

Properties

IUPAC Name

[2-(2-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-7-5-4-6-8(9)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZCUZVFYGTBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(OC1=CC=CC=C1Br)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF4OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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